Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane
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Overview
Description
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane is a silane compound that features an epoxy group and a triethoxysilyl group. This compound is known for its ability to act as a coupling agent, which helps in bonding organic materials to inorganic surfaces. It is widely used in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane typically involves the reaction of an epoxy compound with a silane reagent. One common method is the reaction of glycidol with triethoxysilane in the presence of a catalyst such as platinum or palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: The triethoxysilyl group can hydrolyze in the presence of water to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Epoxy Ring Opening: The epoxy group can undergo ring-opening reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under mild heating conditions.
Epoxy Ring Opening: Requires nucleophiles like amines or alcohols and can be catalyzed by acids or bases.
Major Products Formed
Hydrolysis and Condensation: Formation of siloxane networks.
Epoxy Ring Opening: Formation of hydroxyl or ether derivatives depending on the nucleophile used.
Scientific Research Applications
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces.
Biology: Employed in the modification of biomaterials to enhance their biocompatibility.
Medicine: Utilized in drug delivery systems to improve the stability and efficacy of therapeutic agents.
Industry: Applied in coatings, adhesives, and sealants to enhance their mechanical properties and durability.
Mechanism of Action
The mechanism of action of Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane involves the hydrolysis of the triethoxysilyl group to form silanol groups, which can then condense to form siloxane bonds. The epoxy group can react with nucleophiles, leading to the formation of stable covalent bonds. These reactions enable the compound to act as an effective coupling agent, enhancing the adhesion between different materials .
Comparison with Similar Compounds
Similar Compounds
- Trimethoxy(3-(oxiran-2-ylmethoxy)propyl)silane
- (3-Glycidyloxypropyl)trimethoxysilane
- (3-Glycidyloxypropyl)triethoxysilane
Uniqueness
Triethoxy(3-(4-(2-(4-(oxiran-2-ylmethoxy)phenyl)propan-2-yl)phenyl)propyl)silane is unique due to its specific structure, which combines an epoxy group with a triethoxysilyl group. This combination allows it to undergo a variety of chemical reactions, making it highly versatile for different applications. Its ability to form strong covalent bonds with both organic and inorganic materials sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H40O5Si |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
triethoxy-[3-[4-[2-[4-(oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenyl]propyl]silane |
InChI |
InChI=1S/C27H40O5Si/c1-6-30-33(31-7-2,32-8-3)19-9-10-22-11-13-23(14-12-22)27(4,5)24-15-17-25(18-16-24)28-20-26-21-29-26/h11-18,26H,6-10,19-21H2,1-5H3 |
InChI Key |
NDZORLVPMHDYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC3CO3)(OCC)OCC |
Origin of Product |
United States |
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